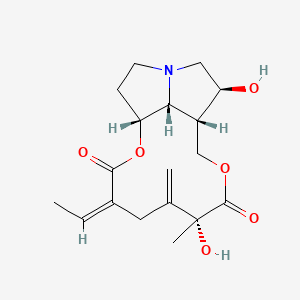
Angularine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Angularine is a member of pyrrolizines.
Scientific Research Applications
Optical Communications and Data Transmission
Researchers have demonstrated the ability to multiplex and transfer data between twisted beams of light with different amounts of orbital angular momentum. This development offers new opportunities for increasing the data capacity of free-space optical communications links (Jian Wang et al., 2012).
Aesthetics and Preference Studies
Studies have explored the preference of people for curved over angular shapes, suggesting the importance of angularity in the psychology of aesthetics. This includes research on how training in the arts might affect preferences for angularity in various forms (P. Silvia & C. Barona, 2009).
Material Science and Engineering
In material science, the effect of particle angularity is significant. Research using the discrete element method (DEM) has investigated the impact of particle angularity in assemblies, with findings relevant to mechanical strength and interlocking in materials (Shiwei Zhao et al., 2015).
Grain Refinement Processes
Equal-channel angular pressing (ECAP) is a widely-known procedure for fabricating ultrafine-grained metals and alloys. Research in this area focuses on the principles of ECAP, its efficiency, and its role in microstructural refinement, impacting the mechanical and functional properties of materials (R. Valiev & T. Langdon, 2006).
Angular Momentum in Physical Sciences
The study of angular phase transitions, such as axially to triaxially deformed shape transitions in nuclei, falls under this category. Research in this area includes identifying spectroscopic signatures for these transitions and providing experimental evidence (F. Iachello, 2003).
Photonic Technologies
Angular velocity sensing is a critical area in photonics with important industrial applications, especially in strapdown inertial navigation. Advances in this field include the development of the ring laser gyroscope and the fiber optic gyroscope (C. Ciminelli et al., 2010).
Corrosion and Material Behavior
Studies have also examined the transition from intergranular to pitting corrosion in materials like aluminum when processed by ECAP. This research has implications for understanding material behavior under different processing conditions (Oussama Jilani et al., 2014).
Properties
CAS No. |
1354-37-6 |
|---|---|
Molecular Formula |
C18H25NO6 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(1R,4Z,7R,11S,12S,17R)-4-ethylidene-7,12-dihydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |
InChI |
InChI=1S/C18H25NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-13(20)8-19-6-5-14(15(12)19)25-16(11)21/h4,12-15,20,23H,2,5-9H2,1,3H3/b11-4-/t12-,13+,14+,15+,18+/m0/s1 |
InChI Key |
MCWACAVORNFEFS-HMNNQIDUSA-N |
Isomeric SMILES |
C/C=C\1/CC(=C)[C@@](C(=O)OC[C@H]2[C@@H](CN3[C@H]2[C@@H](CC3)OC1=O)O)(C)O |
SMILES |
CC=C1CC(=C)C(C(=O)OCC2C(CN3C2C(CC3)OC1=O)O)(C)O |
Canonical SMILES |
CC=C1CC(=C)C(C(=O)OCC2C(CN3C2C(CC3)OC1=O)O)(C)O |
| 1354-37-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


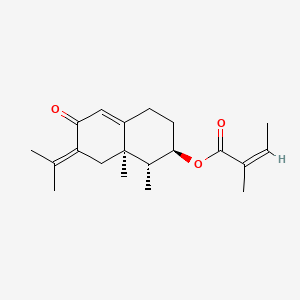


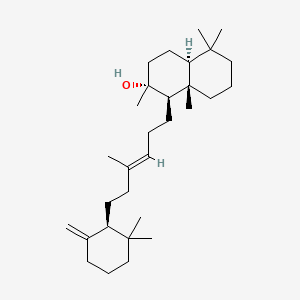
![4,6-dimethyl-N'-[(1E)-1-phenylethylidene]pyrimidine-2-carbohydrazide](/img/structure/B1239031.png)

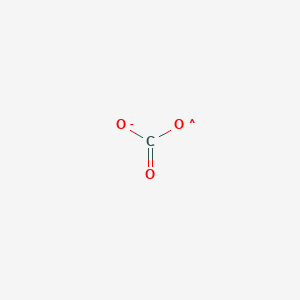
![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1239037.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate](/img/structure/B1239039.png)
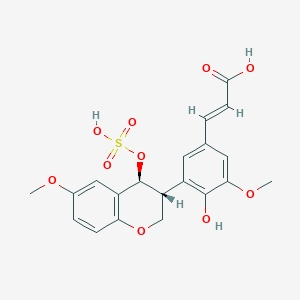


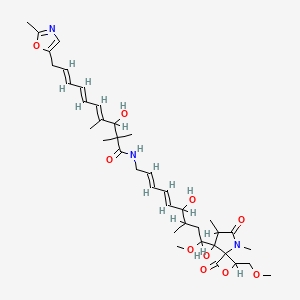
![[1-amino-4-[5-(2-amino-2-carboxyethyl)-1H-imidazol-2-yl]-1-oxobutan-2-yl]-trimethylazanium](/img/structure/B1239046.png)
